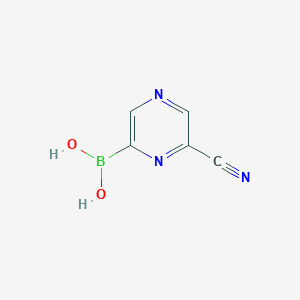

6-Cyanopyrazine-2-boronic acid

Description

Significance of Organoboron Compounds as Versatile Synthons

Organoboron compounds, which feature a carbon-boron bond, have become indispensable tools in organic synthesis. numberanalytics.comwikipedia.org Their importance stems from their versatility, stability in air and water, and tolerance of a wide range of functional groups. dergipark.org.tr These compounds serve as crucial synthetic intermediates, or "synthons," in a multitude of chemical transformations. numberanalytics.comnih.gov

The most prominent application of organoboron compounds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comdergipark.org.tr This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide. numberanalytics.comdergipark.org.tr This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. numberanalytics.com Beyond the Suzuki-Miyaura reaction, organoboron compounds are key participants in other significant transformations like hydroboration, which has revolutionized the synthesis of alcohols and other functional groups. wikipedia.orgdergipark.org.tr The continued development of reactions involving organoboron compounds underscores their central role in modern chemistry. thieme.de

Overview of Heteroaryl Boronic Acids and Their Unique Reactivity Profiles

Heteroaryl boronic acids are a specific class of organoboron compounds where the boronic acid group [-B(OH)2] is attached to a heterocyclic aromatic ring (a ring containing atoms other than carbon, such as nitrogen, oxygen, or sulfur). sigmaaldrich.com These compounds are highly valued as intermediates, particularly for their use in metal-mediated cross-coupling reactions to form C-C and C-N bonds. sigmaaldrich.comchem-soc.si

The presence of heteroatoms within the aromatic ring significantly influences the compound's reactivity. These heteroatoms can alter the electronic distribution of the ring, which in turn affects the carbon-boron bond and the Lewis acidity of the boron atom. For instance, nitrogen-containing heterocycles can pose challenges in some metal-catalyzed reactions due to their ability to act as ligands and coordinate with the metal catalyst. chem-soc.si However, they are also key building blocks for countless biologically active molecules. chem-soc.si The unique reactivity of heteroaryl boronic acids has made them essential for creating structurally diverse molecules in fields like drug discovery and materials science. chem-soc.simit.edu Some heteroaryl boronic acids can be unstable, decomposing through a process called protodeboronation, which requires carefully optimized reaction conditions for their successful use in synthesis. mit.edursc.org

Structural and Electronic Considerations of Pyrazine-Based Boronic Acids

Pyrazine (B50134) is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring inherently electron-deficient. rsc.org When a boronic acid functional group is attached to this ring, the electronic properties of the pyrazine core exert a strong influence on the molecule's reactivity.

The electron-withdrawing nature of the pyrazine ring affects the carbon-boron bond, making pyrazine-based boronic acids particularly effective coupling partners in reactions like the Suzuki-Miyaura coupling. mdpi.com This heightened reactivity compared to more electron-rich aromatic systems is a key advantage. The two nitrogen atoms provide sites for potential coordination, which can influence reaction mechanisms and catalyst behavior. mdpi.com The development of pyrazine-based structures is of significant interest for applications in functional materials, such as those used in organic electronics and photosensitizers, due to these distinct electronic characteristics. rsc.orgmdpi.comresearchgate.net

The Role of Cyano Functionality in Heteroaromatic Systems: Relevance to 6-Cyanopyrazine-2-boronic Acid

The cyano group (–C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. rsc.org When attached to a heteroaromatic ring, it significantly lowers the electron density of the ring system. rsc.org This electronic perturbation has profound effects on the molecule's properties and reactivity. nih.gov Heteroaromatic nitriles are important motifs in medicinal chemistry and serve as versatile synthetic intermediates. nih.govd-nb.info

In the specific case of This compound , the cyano group is positioned on the already electron-deficient pyrazine ring. This combination results in a highly electron-poor aromatic system. The strong electron-withdrawing effect of the cyano group at position 6 further enhances the electrophilic character of the pyrazine ring and modulates the reactivity of the boronic acid group at position 2. This electronic feature makes the compound a highly specialized building block, potentially increasing its reactivity in cross-coupling reactions and influencing the properties of the final products. rsc.org The nitrile functionality itself can also serve as a handle for further chemical transformations, adding to the compound's synthetic utility. nih.gov

Scope and Importance of Research on this compound

Research on this compound and its derivatives, such as its pinacol (B44631) ester, focuses on its utility as a specialized building block in organic synthesis. The unique electronic properties conferred by the combination of the pyrazine ring and the cyano group make it a valuable reagent for constructing more complex molecules.

Its primary application lies in palladium-catalyzed cross-coupling reactions, where it can be used to introduce the 6-cyanopyrazine moiety into a target structure. This is particularly relevant in medicinal chemistry and materials science. For instance, pyrazine derivatives are explored for their potential in creating photosensitizers for dye-sensitized solar cells and as components of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The nitrile group is found in numerous pharmaceuticals, where it can act as a key interaction point with biological targets or improve a drug's metabolic profile. nih.gov Therefore, this compound serves as a key intermediate for synthesizing novel compounds in these areas, enabling the exploration of new chemical space and the development of molecules with tailored electronic and biological properties.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Cyanopyridine-2-boronic acid | 1072946-01-0 | C₆H₅BN₂O₂ | 147.92 |

| 6-Cyanopyridine-2-boronic acid pinacol ester | 952402-79-8 | C₁₂H₁₅BN₂O₂ | 230.08 |

| 2-Cyanopyridine-4-boronic acid pinacol ester | 741709-62-6 | C₁₂H₁₅BN₂O₂ | 230.10 |

Properties

Molecular Formula |

C5H4BN3O2 |

|---|---|

Molecular Weight |

148.92 g/mol |

IUPAC Name |

(6-cyanopyrazin-2-yl)boronic acid |

InChI |

InChI=1S/C5H4BN3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3,10-11H |

InChI Key |

MPPQEVBXKSDBHC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=N1)C#N)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Cyanopyrazine 2 Boronic Acid in Catalytic Transformations

Cross-Coupling Reactions: Focus on Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. wikipedia.orgharvard.edu The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com 6-Cyanopyrazine-2-boronic acid serves as the organoboron partner, coupling with various aryl or vinyl halides to produce complex pyrazine-containing molecules. smolecule.comresearchgate.net The reaction is prized for its versatility and the relatively stable, readily prepared, and generally non-toxic nature of the boronic acid reagents. uwindsor.ca

The mechanism for the Suzuki-Miyaura coupling of pyrazine (B50134) boronic acids follows a well-established catalytic cycle, initiated by the active Pd(0) species. The pyrazine ring itself, being a nitrogen-containing heterocycle, introduces specific electronic properties that influence each step of the process.

Table 1: The Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide). | Pd(0) complex, Aryl Halide (Ar-X) | Aryl-Pd(II)-Halide complex |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center, displacing the halide. | Aryl-Pd(II)-Halide, this compound + Base | Diaryl-Pd(II) complex, Boron byproducts |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex | Coupled Product (Ar-Pyrazine), Pd(0) complex |

The catalytic cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgwwjmrd.com When the coupling partner is a halogenated pyrazine, the electronic nature of the pyrazine ring plays a crucial role. Pyrazine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron-withdrawing character makes the carbon-halogen bond more polarized and susceptible to cleavage, thereby facilitating the oxidative addition step. uwindsor.carsc.org The reactivity order for halides generally follows I > OTf > Br >> Cl, as the C-X bond strength is a key factor. wwjmrd.com The presence of electron-donating groups on the pyrazine ring can deactivate the substrate towards oxidative addition, potentially leading to lower yields and requiring longer reaction times. rsc.org Conversely, additional electron-withdrawing substituents would further activate the substrate.

Transmetalation is the step where the organic moiety from the boron reagent is transferred to the palladium(II) center. aakash.ac.in This process requires the presence of a base, and two primary mechanistic pathways are widely considered: the boronate pathway and the oxo-palladium pathway. rsc.org The dominant pathway is highly dependent on the specific reaction conditions, including the base, solvent, and ligands used. nih.govresearchgate.net

The Boronate Pathway: In this pathway, the base (e.g., OH⁻) first reacts with the trigonal planar, sp²-hybridized this compound to form a more nucleophilic, tetrahedral, sp³-hybridized boronate species. organic-chemistry.orgaablocks.com This activated boronate then reacts with the R-Pd(II)-X complex, transferring the cyanopyrazinyl group to the palladium center. nih.gov The formation of this tetracoordinate boronate is a key activation step. chemrxiv.org

The Oxo-Palladium Pathway: Alternatively, the base can react with the R-Pd(II)-X complex to generate a more reactive R-Pd(II)-OH species. rsc.org This palladium-hydroxo complex then reacts directly with the neutral, trigonal planar boronic acid. nih.gov Mechanistic studies have shown that for certain systems, the rate of transmetalation via the oxo-palladium pathway can be several orders of magnitude faster than via the boronate pathway. rsc.org

For pyrazine derivatives like this compound, the strong electron-withdrawing effect of both the pyrazine ring and the cyano group increases the Lewis acidity of the boron atom, which could facilitate the initial formation of the boronate complex, potentially favoring the boronate pathway.

The final step in the cycle is reductive elimination, where the two organic groups (the pyrazinyl group and the group from the organohalide) are coupled to form the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wwjmrd.com Reductive elimination is generally favored from a cis-diorganopalladium(II) complex. The rate of this step can be influenced by the electronic properties of the ligands and the coupled groups; more electron-poor metal centers and sterically bulky ligands can accelerate reductive elimination. rsc.org The formation of the stable pyrazine-coupled product drives this step forward.

The cyano (-CN) group at the 6-position of the pyrazine ring is not a passive spectator in the coupling reaction. Its strong electron-withdrawing nature significantly modulates the electronic properties of the boronic acid, influencing both reaction rates and selectivity.

The primary influence of the cyano group is its powerful electron-withdrawing effect, which it exerts through both induction and resonance. vulcanchem.com This effect has a direct impact on the boron center of this compound.

Increased Lewis Acidity: The withdrawal of electron density from the pyrazine ring and, consequently, from the boronic acid moiety (-B(OH)₂) increases the Lewis acidity of the boron atom. A more Lewis-acidic boron center is more electrophilic and reacts more readily with Lewis bases, such as the hydroxide (B78521) ions provided by the base in the reaction mixture. aablocks.com This facilitates the formation of the tetrahedral boronate anion, the key reactive species in the boronate transmetalation pathway. organic-chemistry.org

Table 2: Influence of Substituents on Arylboronic Acid Properties

| Substituent | Electronic Effect | Impact on Boron Acidity | Consequence for Suzuki Coupling |

|---|---|---|---|

| -CN (Cyano) | Strongly Electron-Withdrawing | Increases Lewis Acidity | Accelerates boronate formation; may enhance transmetalation rate. |

| -OCH₃ (Methoxy) | Electron-Donating | Decreases Lewis Acidity | Slows boronate formation; may decrease overall reaction rate. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increases Lewis Acidity | Similar to cyano group, enhances reactivity towards base. |

| -CH₃ (Methyl) | Electron-Donating | Decreases Lewis Acidity | Deactivates the boronic acid compared to unsubstituted analogs. |

Influence of the Cyano Group on Reaction Efficiency and Selectivity

Steric Hindrance Considerations

Steric hindrance, the spatial arrangement of atoms and groups near a reaction center, can significantly impact the reactivity of this compound in cross-coupling reactions. The presence of substituents on the pyrazine ring, especially those ortho to the boronic acid, can impede the approach of the catalyst and the coupling partner, thereby slowing down or even preventing the reaction. nih.gov

For instance, the introduction of bulky groups on the pyrazine ring can reduce the efficiency of Suzuki-Miyaura coupling reactions. While electronic effects from substituents are often a primary consideration, steric factors can sometimes dominate, leading to lower yields or the need for harsher reaction conditions. nih.govtorontomu.ca The size of the coupling partner also plays a role; highly sterically demanding partners will experience greater hindrance, further impacting the reaction outcome. organic-chemistry.org In some cases, steric hindrance can be strategically exploited to achieve selective reactions at less hindered positions on a molecule. nih.gov

The table below illustrates the general effect of substituent size on the relative reactivity of pyrazine boronic acids in cross-coupling reactions.

| Substituent at C3/C5 | Relative Reactivity | Rationale |

| -H | High | Minimal steric hindrance allows for easy access to the boronic acid group. |

| -CH3 | Moderate | The methyl group introduces some steric bulk, slightly impeding the catalytic cycle. |

| -iPr | Low | The bulky isopropyl group significantly hinders the approach of the catalyst and coupling partner. |

| -tBu | Very Low | The very large tert-butyl group creates a highly congested environment around the reaction center. |

This table provides a qualitative representation of steric effects. Actual reactivity will depend on the specific reaction conditions, catalyst, and coupling partner.

Catalyst Design and Ligand Effects in Pyrazine Cross-Coupling

The choice of catalyst and associated ligands is paramount in overcoming the challenges associated with the cross-coupling of pyrazine-containing compounds, including those with inherent steric or electronic limitations.

Palladium catalysts are widely employed for the arylation of pyrazines. The effectiveness of these catalysts is often dictated by the nature of the phosphine (B1218219) ligands used. uwindsor.ca Bulky and electron-rich phosphine ligands can enhance the catalytic activity, enabling reactions even with less reactive aryl chlorides under milder conditions. nih.govuwindsor.ca The choice of ligand can also influence the selectivity of the reaction, directing the arylation to a specific position on the pyrazine ring. acs.org For instance, in dihalogenated pyrazines, varying the phosphine ligand can switch the site of arylation. acs.org

The development of palladium precatalysts, which are stable and easily activated, has simplified reaction setups and, in some cases, allowed for lower catalyst loadings and milder reaction temperatures. nih.gov These precatalysts generate the active Pd(0) species in a controlled manner, which is crucial for efficient catalysis. yonedalabs.com The use of specific palladium-diphosphine complexes, such as Pd(dppb)Cl2, has proven effective for the cross-coupling of chloropyrazines with various boronic acids. rsc.org

The following table summarizes some common palladium catalysts and ligands used in pyrazine arylation.

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl bromides, iodides | Commercially available, well-established. |

| Pd₂(dba)₃ | Biarylphosphines (e.g., SPhos, RuPhos) | Aryl chlorides, amines | High activity, broad substrate scope. nih.gov |

| PdCl₂(dppf) | dppf | Functionalized bromopyrazines | Good for complex substrates. rsc.org |

| Pd(dppb)Cl₂ | dppb | Chloropyrazines | Effective for less reactive chlorides. rsc.org |

While palladium catalysis is dominant, there is growing interest in developing more sustainable and cost-effective methods using non-palladium catalysts. Iron-catalyzed cross-coupling reactions have emerged as a promising alternative for the functionalization of electron-deficient heterocycles like pyrazine. mdpi.comacs.orgnih.gov These reactions often proceed via a C-H functionalization pathway, offering a more atom-economical approach. acs.orgfigshare.com

For example, a system using iron(II) acetylacetonate (B107027) [Fe(acac)₂] as a catalyst, in combination with an oxidant and a phase-transfer catalyst, has been shown to efficiently couple pyrazines with arylboronic acids. mdpi.comacs.orgnih.gov This methodology has been successfully applied in the total synthesis of the natural product botryllazine A. mdpi.comacs.org Copper-catalyzed reactions also represent a viable alternative to palladium, particularly for certain types of cross-coupling reactions. nih.govfrontiersin.org

Palladium-Based Catalytic Systems for Pyrazine Arylation

Side Reactions and Strategies for Suppression in Pyrazine Boronic Acid Chemistry

Several side reactions can compete with the desired cross-coupling process, leading to reduced yields and purification challenges. Understanding and controlling these pathways is crucial for the successful application of pyrazine boronic acids in synthesis.

Protodeboronation of Pyrazine Boronic Acids

Protodeboronation is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is influenced by factors such as pH, temperature, and the electronic nature of the boronic acid. reddit.com For heteroaryl boronic acids, including those derived from pyrazine, the propensity for protodeboronation can be significant, especially under the basic conditions often required for Suzuki-Miyaura coupling. wikipedia.orgrsc.org

The mechanism of protodeboronation can be complex, with pathways catalyzed by both acid and base. wikipedia.orgrsc.org For basic heteroaromatic boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid protodeboronation. wikipedia.orgljmu.ac.ukresearchgate.net

Strategies to suppress protodeboronation include:

Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, can protect it from degradation. researchgate.netresearchgate.net These derivatives often exhibit a "slow-release" mechanism, maintaining a low concentration of the active boronic acid in the reaction mixture, which favors the desired cross-coupling over protodeboronation. wikipedia.orgrsc.org

Catalyst and Reaction Condition Optimization: Employing highly active catalysts that promote rapid catalytic turnover can outcompete the slower protodeboronation process. wikipedia.orgnih.gov Careful control of pH and temperature is also critical. reddit.com

Use of Additives: In some cases, additives like copper or silver salts have been used to accelerate the cross-coupling reaction, thereby minimizing the time for protodeboronation to occur. wikipedia.orgnih.gov

Homocoupling Pathways and Control Measures

Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl species, is another significant side reaction. rsc.org This process is often mediated by the palladium catalyst, particularly in the presence of Pd(II) species and oxygen. yonedalabs.com The formation of homocoupling products consumes the boronic acid reagent and can complicate the purification of the desired cross-coupled product. nih.gov

Control measures for homocoupling include:

Exclusion of Oxygen: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of Pd(0) to Pd(II), which is a key species in some homocoupling pathways. yonedalabs.com

Use of Reducing Agents: The addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling. acs.org

Controlled Reagent Addition: A semi-batch addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Catalyst Choice: The use of well-defined palladium precatalysts that cleanly generate the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling. yonedalabs.com

Other Transition Metal-Catalyzed Reactions Involving this compound (e.g., C-H activation, radical reactions if applicable)

As of the current body of scientific literature, detailed studies or specific examples of this compound participating in transition metal-catalyzed C-H activation or radical reactions have not been reported. While the fields of C-H activation and radical chemistry are of significant interest, and boronic acids, in general, are utilized in such transformations, specific applications involving this compound remain an unexplored area of research.

The reactivity of related compounds, such as cyanopyridines and other arylboronic acids, has been investigated in these contexts. For instance, cyanopyridines can act as directing groups or participate in radical-radical coupling reactions upon single-electron reduction. Similarly, various organoboron reagents, including boronic acids and their esters, have been employed as radical precursors in photoredox catalysis to form carbon-centered radicals for C-C bond formation.

However, without direct experimental evidence for this compound, any discussion of its potential reactivity in C-H activation or radical reactions would be speculative. Further research is required to determine the viability and scope of this compound in such catalytic transformations.

Applications of 6 Cyanopyrazine 2 Boronic Acid As a Key Building Block in Advanced Molecular Construction

Synthesis of Complex Pyrazine-Containing Heterobiaryls and Polycycles

The presence of the boronic acid group makes 6-cyanopyrazine-2-boronic acid an excellent coupling partner in various cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) bonds. atomfair.comsmolecule.com This has been extensively utilized in the synthesis of complex heterobiaryl and polycyclic structures containing the pyrazine (B50134) core.

The Suzuki-Miyaura coupling is a powerful and widely used method for creating C-C bonds between aryl or vinyl halides and an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base. smolecule.comheteroletters.org This reaction is highly valued for its mild conditions and functional group tolerance. The strategic placement of the cyano and boronic acid groups on the pyrazine ring of this compound significantly influences its reactivity and allows for controlled bond formation. smolecule.com

Researchers have developed various strategies to control C-C bond formation, including the use of different palladium catalysts, ligands, and reaction conditions to achieve high yields and selectivity. heteroletters.org For instance, the choice of base and solvent can have a substantial impact on the outcome of the coupling reaction. The development of highly active and stable palladium-phosphine catalysts has been crucial for the successful coupling of heteroaromatic boronic acids, which can sometimes be challenging substrates. organic-chemistry.org These advancements enable the precise construction of complex molecular architectures incorporating the pyrazine unit.

A significant area of research focuses on iterative C-C bond formation sequences using transiently generated boronic acids. core.ac.uk This approach allows for the controlled and sequential addition of different molecular fragments, leading to the rapid assembly of complex molecules from simpler precursors. core.ac.uk

Table 1: Examples of Controlled C-C Bond Formation for Heterobiaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound derivative | Aryl Halide | Pd Catalyst, Base | Pyrazine-Aryl Heterobiaryl |

| Pyrazine Halide | Arylboronic Acid | Pd Catalyst, Base | Pyrazine-Aryl Heterobiaryl |

| 6-Bromopyrazine derivative | Phenylboronic acid | Pd2(dba)3, DavePhos, NaOtBu, 1,4-dioxane | Phenyl-substituted pyrazine |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.gov The Petasis reaction, a variation of the Mannich reaction, is a notable MCR that can involve boronic acids, amines, and aldehydes to form allylic amines. nih.gov While direct examples involving this compound in well-documented MCRs are specific, the functional groups present make it a plausible candidate for such reactions.

Sequential coupling methodologies, where multiple C-C bonds are formed in a stepwise manner, are also critical for building complex pyrazine architectures. core.ac.ukdokumen.pub This can involve an initial Suzuki-Miyaura coupling using the boronic acid functionality of this compound, followed by further transformations of the cyano group or other positions on the pyrazine or coupled aryl ring. nih.govnih.gov The nitrile group (-CN) is a versatile functional group that can be converted into amines, carboxylic acids, or ketones, providing a handle for subsequent reactions. nih.gov This sequential approach allows for the systematic construction of elaborate molecular frameworks with a high degree of control over the final structure.

Controlled C-C Bond Formation Strategies

Role in the Synthesis of Functionally Enriched Organic Materials

The unique electronic properties of the pyrazine ring, combined with the synthetic versatility of the boronic acid and cyano groups, make this compound a key precursor for a variety of functionally enriched organic materials. atomfair.comsmolecule.com

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net The pyrazine ring is an electron-deficient unit, and its incorporation into a polymer backbone can significantly influence the material's electronic characteristics.

This compound can be used as a monomer in polymerization reactions, such as Suzuki polymerization, to create conjugated polymers with precisely defined structures. The electron-withdrawing nature of the cyanopyrazine unit can be used to tune the energy levels (HOMO/LUMO) of the resulting polymer, which is crucial for optimizing the performance of organic electronic devices. researchgate.net The ability to create complex, π-conjugated systems through methods like Suzuki coupling allows for the rational design of materials with tailored properties for specific electronic applications. mdpi.com

Table 2: Potential Application of this compound in Organic Electronics

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Application |

|---|---|---|---|

| This compound | Dihalo-aromatic compound | Suzuki Polymerization | Organic Field-Effect Transistors (OFETs) |

| Dihalo-cyanopyrazine | Diboronic acid aromatic compound | Suzuki Polymerization | Organic Photovoltaics (OPVs) |

In medicinal chemistry, the pyrazine scaffold is a common feature in many biologically relevant molecules. beilstein-journals.org this compound serves as a valuable building block for the synthesis of complex molecular frameworks that are of interest in drug discovery programs. atomfair.com The ability to perform predictable and high-yielding cross-coupling reactions allows for the systematic modification of the pyrazine core, enabling the creation of large and diverse libraries of compounds. enamine.net

The boronic acid group facilitates the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura coupling. enamine.net The cyano group, in turn, can be elaborated into other functional groups, further increasing the structural diversity of the synthesized molecules. nih.gov This modular approach is highly advantageous for exploring the structure-activity relationships of new chemical entities. It is important to note that while this compound is a building block for molecules in medicinal chemistry, this does not imply any pharmacological activity of the building block itself. mdpi.com

Precursors for Advanced Organic Electronic Systems (e.g., conjugated polymers)

Development of Diverse Pyrazine Libraries and Analogues

The efficient and versatile reactivity of this compound makes it an ideal starting material for the generation of pyrazine-based compound libraries. enamine.net By employing combinatorial and parallel synthesis techniques, a large number of distinct pyrazine analogues can be rapidly synthesized from this common intermediate.

For example, by reacting this compound with a diverse set of aryl halides in a parallel synthesizer, a library of heterobiaryl compounds can be generated. Each of these products can then be subjected to further chemical transformations, such as hydrolysis or reduction of the cyano group, to create another layer of molecular diversity. This strategy is highly effective for generating collections of novel compounds for high-throughput screening in materials science and medicinal chemistry research. nih.govenamine.net The development of such libraries is crucial for the discovery of new molecules with desired properties.

Computational and Theoretical Investigations of 6 Cyanopyrazine 2 Boronic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of 6-Cyanopyrazine-2-boronic acid. These methods provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. bendola.com

For this compound, the HOMO is expected to have significant electron density on the boronic acid group and parts of the pyrazine (B50134) ring, while the LUMO is anticipated to be primarily localized over the electron-deficient cyanopyrazine ring system. uantwerpen.be This distribution is characteristic of donor-acceptor systems. The electron-withdrawing nature of the cyano group and the pyrazine nitrogens lowers the energy of the LUMO, making the molecule a good electron acceptor. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of intramolecular charge transfer. bendola.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to compute these orbital energies and visualize their distributions. rsc.org

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.10 | Electron-donating capability |

| ELUMO | -2.30 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.80 | Chemical reactivity and stability vulcanchem.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrophilic and nucleophilic sites of a molecule. The MEP surface illustrates the charge distribution, with different colors representing different values of electrostatic potential. iosrjournals.org Typically, red and yellow areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack.

In a theoretical MEP map of this compound, distinct regions of varying potential would be observed. The electronegative nitrogen atoms of the pyrazine ring, the nitrogen of the cyano group, and the oxygen atoms of the boronic acid moiety would be characterized by negative electrostatic potential (red/yellow). These sites represent the most likely points for interactions with electrophiles or metal ions. Conversely, the hydrogen atoms of the boronic acid's hydroxyl groups and, to a lesser extent, the hydrogen atoms on the pyrazine ring would exhibit positive electrostatic potential (blue), marking them as sites for potential nucleophilic interactions. vulcanchem.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of chemical bonding. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. informaticsjournals.co.in This analysis is particularly valuable for understanding the unique bonding in organoboron compounds.

For this compound, NBO analysis would elucidate the nature of the crucial carbon-boron bond and the interactions involving boron's empty p-orbital. beilstein-journals.org A key feature of boronic acids is the significant donor-acceptor interaction (pπ-pπ bonding) between the lone pairs of the hydroxyl oxygen atoms (donor) and the vacant p-orbital on the sp²-hybridized boron atom (acceptor). beilstein-journals.orgnih.gov NBO calculations quantify the stabilization energy (E(2)) associated with these delocalizations. The analysis would also reveal how the strongly electron-withdrawing cyanopyrazine ring influences the electron density on the boron atom and the strength of these intramolecular interactions. pnas.org

| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | LP(B) | ~30-40 | pπ-pπ donation, stabilizes the empty p-orbital |

| π(Pyrazine Ring) | σ(C-B) | ~2-5 | Ring-to-bond hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Transition state (TS) analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy barrier of a reaction. For this compound, this analysis is crucial for understanding its participation in important chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction or protodeboronation. rsc.org

In a typical reaction, the Lewis acidic empty p-orbital of the boron atom is attacked by a nucleophile, leading to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³). pnas.org Computational modeling can map the geometry and energy of this tetrahedral intermediate and the subsequent transition states. For instance, in protodeboronation, a key side reaction for boronic acids, calculations can model the transition state where the C-B bond is cleaved and a C-H bond is formed. rsc.org These studies have shown that such reactions can be facilitated by water or even other boronic acid molecules, with computational models helping to determine the most energetically favorable pathway. rsc.orgljmu.ac.uk

The chemical environment significantly influences a molecule's properties and reactivity. Computational models can simulate these environmental effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). rsc.orgicm.edu.pl This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For this compound, PCM calculations would be used to study how solvent polarity affects its conformational stability, electronic properties (like the HOMO-LUMO gap), and reaction energy barriers. icm.edu.plwhiterose.ac.uk For example, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states more effectively than non-polar solvents. rsc.org This stabilization can alter reaction rates and even change the preferred mechanistic pathway. Studies on related pyridine-boronic acid systems have shown that polar solvents can significantly reduce the electrostatic repulsion in charged dimers, thereby stabilizing them. rsc.orgrsc.org Similarly, the thermodynamics of boroxine (B1236090) formation (the dehydration anhydride (B1165640) of boronic acids) is also influenced by the solvent environment. nih.gov

Transition State Analysis of Key Reaction Pathways

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state stability and reactivity of this compound are fundamentally governed by its crystal packing and the network of intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in the public domain, a comprehensive analysis can be constructed based on the well-established principles of crystal engineering and data from analogous molecular structures. acs.org The molecular architecture is dictated by the interplay of hydrogen bonds, π-interactions, and other weak non-covalent forces originating from its three key functional components: the boronic acid group, the pyrazine ring, and the cyano substituent.

Boronic acids are exceptionally versatile as co-crystal formers because they can function as both hydrogen bond donors and acceptors. In the solid state, boronic acids commonly form dimeric structures through strong O-H···O hydrogen bonds between the hydroxyl groups. These dimers can then serve as larger supramolecular building blocks, further assembling into more complex architectures. The boron atom in the boronic acid moiety typically adopts a trigonal planar geometry, which favors coplanarity with the attached aromatic ring system.

The pyrazine ring itself introduces additional interaction sites. The two nitrogen atoms in the pyrazine ring are hydrogen bond acceptors, capable of engaging in interactions with suitable donors, including the hydroxyl groups of the boronic acid from neighboring molecules. acs.org Furthermore, the aromatic nature of the pyrazine ring allows for π-π stacking interactions, which are significant in stabilizing the crystal lattice. researchgate.net

The cyano group (-C≡N) is a potent electron-withdrawing group with a strong dipole moment. This feature enables it to participate in several types of non-covalent interactions. Antiparallel dipole-dipole interactions between nitrile groups on adjacent molecules are a common motif in the crystal structures of cyanopyridines and related compounds. researchgate.net The nitrogen atom of the cyano group can also act as a weak hydrogen bond acceptor.

Reactivity Descriptors and Predictive Modeling

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules through various reactivity descriptors. For this compound, descriptors such as Average Local Ionization Energy (ALIE) and Fukui functions can offer significant insights into its reaction mechanisms and site selectivity, drawing parallels from studies on structurally related cyanopyrazine derivatives. uantwerpen.beresearchgate.net

Average Local Ionization Energy (ALIE)

The ALIE is a conceptual descriptor used to identify the regions of a molecule most susceptible to electrophilic attack. It is defined as the average energy required to remove an electron from any point on the electron density surface of a molecule. Regions with lower ALIE values correspond to areas where electrons are most easily detached, indicating the most probable sites for electrophilic interaction. uantwerpen.be

For cyanopyrazine derivatives, ALIE surface analysis has shown that the lowest energy values are typically located around the nitrogen atoms of the pyrazine ring. uantwerpen.be This suggests that these nitrogen atoms are the most reactive sites for electrophilic attack. By analogy, for this compound, the ALIE surface would be expected to highlight the pyrazine nitrogens as primary centers for interactions with electrophiles.

Fukui Functions

Fukui functions are another key descriptor derived from Density Functional Theory (DFT) that help to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. uantwerpen.be The function identifies how the electron density at a particular point in a molecule changes with the addition or removal of an electron.

f+(r) : Predicts the site for nucleophilic attack by identifying where an additional electron is most favorably accepted.

f-(r) : Predicts the site for electrophilic attack by identifying where an electron is most easily removed.

f0(r) : Predicts the site for radical attack.

In studies of related cyanopyrazine carboxamides, Fukui analysis has been used to quantify the electrophilic and nucleophilic character of different atoms in the molecule. uantwerpen.beresearchgate.net For this compound, such an analysis would likely reveal a high f- value on the pyrazine nitrogen atoms, corroborating the ALIE prediction of susceptibility to electrophilic attack. Conversely, specific carbon atoms in the pyrazine ring, influenced by the electron-withdrawing cyano group, might show higher f+ values, indicating them as potential sites for nucleophilic attack. uantwerpen.be

These computational models provide a theoretical framework for predicting how this compound will behave in chemical reactions, such as Suzuki-Miyaura cross-coupling, where understanding the reactivity of both the boronic acid moiety and the heterocyclic ring is crucial. mdpi.com

Table 1: Predicted Reactivity Sites in this compound Based on Computational Descriptors Note: This table is predictive and based on computational studies of analogous cyanopyrazine compounds. uantwerpen.beresearchgate.net

| Descriptor | Predicted Reactive Site | Type of Attack Predicted | Rationale |

| ALIE | Pyrazine Nitrogen Atoms | Electrophilic | Low ionization energy indicates easily removable electrons. uantwerpen.be |

| Fukui (f-) | Pyrazine Nitrogen Atoms | Electrophilic | High value indicates the most favorable site for electron removal. uantwerpen.be |

| Fukui (f+) | Ring Carbon Atoms | Nucleophilic | High value indicates the most favorable site for electron addition, influenced by electron-withdrawing groups. uantwerpen.beresearchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Highly Substituted Pyrazine (B50134) Boronic Acids

The synthesis of pyrazine boronic acids, especially those with multiple substituents, remains a significant challenge. Current methods often rely on the palladium-catalyzed Miyaura borylation of halopyrazines, which provides access to pyrazine boronic esters from corresponding chloropyrazines. researchgate.net However, the development of more direct, efficient, and regioselective methods is a primary objective for future research.

A key area of exploration is the direct C-H borylation of pyrazine rings. Iridium-catalyzed C-H borylation has proven effective for a range of aromatics and heteroarenes, offering a streamlined route to boronic esters that avoids the pre-functionalization required for traditional cross-coupling. researchgate.netorganic-chemistry.org Adapting these methods to the pyrazine core could provide direct access to a variety of substituted pyrazine boronic acids. Another promising avenue involves the functionalization of existing pyrazine systems. For instance, methods starting from readily available materials like 5-methylpyrazine-2-carboxylic acid, which can be functionalized via radical bromination, present alternative pathways to novel building blocks. nih.gov

Furthermore, synthetic strategies that have been successful for other nitrogen heterocycles could be adapted for pyrazines. Techniques such as directed ortho-lithiation followed by boration offer precise control over regioselectivity and tolerate various functional groups. organic-chemistry.org However, challenges remain, particularly in routes that require harsh conditions, such as the use of strong acids for deprotection, which can limit the scope to acid-stable functional groups. clockss.org Future work will likely focus on developing milder reaction conditions and orthogonal synthetic strategies that allow for the sequential and controlled introduction of diverse substituents onto the pyrazine scaffold.

Development of Greener and More Sustainable Catalytic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. researchgate.net For the synthesis of pyrazine boronic acids and their derivatives, this involves a shift away from noble-metal catalysts, hazardous solvents, and processes that generate significant waste. A major goal is the replacement of precious metal catalysts like palladium with catalysts based on earth-abundant, low-toxicity metals such as manganese, iron, or copper. nih.gov Manganese pincer complexes, for example, have already been shown to catalyze the synthesis of pyrazines through acceptorless dehydrogenative coupling routes. nih.gov

The use of green solvents, particularly water, is another critical area of research. Palladium-catalyzed coupling reactions have been successfully conducted in pure water using nanomicelle-forming amphiphiles, which avoids the need for toxic organic solvents. organic-chemistry.org Similarly, copper-catalyzed couplings in water have been developed for forming C-S bonds, demonstrating the potential for ligand-free, aqueous methodologies. researchgate.net

Beyond catalysis and solvents, the ultimate vision for sustainability involves utilizing renewable feedstocks. The BIOPYRANIA project exemplifies this approach by aiming to produce bio-based pyrazine monomers through the fermentation of second-generation woody biomass. b4plastics.com These monomers can then be used to create high-performance polymers for applications in green energy and automotive industries. b4plastics.com Such integrated approaches, combining bio-based feedstocks with green catalytic processes, represent the future of sustainable chemical manufacturing for pyrazine-based compounds.

Expansion of Reaction Scope Beyond Canonical Cross-Couplings

While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation using pyrazine boronic acids, its dominance has somewhat limited the exploration of other reactive pathways. mdpi.compharmtech.com Future research is poised to significantly broaden the synthetic utility of these building blocks by moving beyond traditional cross-couplings.

Multicomponent reactions (MCRs) offer a promising avenue for rapidly generating molecular complexity. The Petasis Borono-Mannich reaction, for example, couples a boronic acid, an amine, and a carbonyl compound in a single step to form substituted amines. mdpi.com Applying this reaction to 6-cyanopyrazine-2-boronic acid could enable the efficient synthesis of novel and structurally diverse pyrazine-containing scaffolds. mdpi.com Another innovative approach involves catalyst-free "click" reactions in microdroplets, which have been shown to accelerate reactions between boronic acids and amines by several orders of magnitude, yielding various heterocyclic products. rsc.org

Furthermore, exploring transformations that engage the boronic acid moiety in different ways is a key objective. Sonogashira coupling of halopyrazines can introduce alkyne groups, which can then undergo subsequent cyclization reactions to build fused heterocyclic systems. rsc.org Additionally, employing orthogonal coupling strategies, such as the Liebeskind-Srogl reaction which activates C-S bonds, could allow for selective functionalization in the presence of other halides. researchgate.net Future investigations may also focus on leveraging the Lewis acidity of the boron atom or engaging pyrazine boronic acids in photoredox or electrochemical transformations to forge new types of chemical bonds (e.g., C-N, C-O, C-S). researchgate.net

Design of Next-Generation Pyrazine-Based Building Blocks with Tailored Reactivity

The rational design of novel pyrazine-based building blocks with precisely controlled properties is essential for advancing their application in materials science and medicinal chemistry. By strategically modifying the pyrazine core, researchers can tailor the electronic, steric, and physical properties of the resulting molecules to meet specific functional demands.

In materials science, pyrazine units are highly valued for their strong electron-accepting character. This property has been exploited in the design of new building blocks for organic electronics. For instance, a pyrazine-flanked diketopyrrolopyrrole (PzDPP) was synthesized to have a very low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it an exceptional building block for high-performance n-type thermoelectric polymers. osti.gov In a similar vein, thieno[3,4-b]pyrazine (B1257052) has been identified as an "ambipolar" unit, exhibiting both strong donor and acceptor characteristics, a feature used to design novel low-bandgap polymers. rsc.org

In medicinal chemistry and chemical biology, new pyrazine building blocks are being designed for incorporation into complex molecular architectures. Researchers have synthesized pyrazine derivatives with specific connectivity (e.g., 1,4-substitution) to be integrated into peptoid backbones, enabling the creation of diverse compound libraries for screening. nih.gov The introduction of a boronic acid group can also modify the binding capabilities of a molecule, potentially introducing new hydrogen bonding interactions. rsc.org Future efforts will focus on designing pyrazine boronic acids with a wider range of functional groups to fine-tune their reactivity, solubility, and biological interactions, thereby creating a new generation of tailored building blocks for diverse applications. openmedicinalchemistryjournal.comb4plastics.com

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. For pyrazine boronic acids, advanced computational studies are set to play a pivotal role in guiding the rational design of new molecules and elucidating complex reaction mechanisms.

Density Functional Theory (DFT) calculations are widely used to probe the intricacies of catalytic cycles. For the Suzuki-Miyaura reaction, computational studies have been crucial in understanding the transmetalation step and the specific role of the base in the reaction mechanism. rsc.orgnih.gov Combining DFT with experimental techniques like kinetic isotope effects provides a powerful approach to achieving a detailed, atomistic understanding of the reaction pathways. chemrxiv.org Such insights are critical for optimizing reaction conditions and developing more efficient catalysts.

Beyond mechanistic studies, computational methods are essential for predicting the functional properties of new pyrazine-based molecules. DFT calculations are routinely used to determine electronic properties such as HOMO-LUMO energy gaps, which can be correlated with the optical and electronic behavior of materials. mdpi.comnih.gov For solid-state applications, the combination of computational modeling and experimental techniques like solid-state NMR can reveal detailed information about the local structure and intermolecular interactions, which govern the properties of crystalline materials. acs.org Looking forward, computational screening will accelerate the discovery of next-generation pyrazine-based building blocks by allowing researchers to predict their reactivity and properties before undertaking their synthesis in the lab.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyanopyrazine-2-boronic acid, and what analytical techniques are critical for verifying its purity and structural integrity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling reactions. Key steps include protecting group strategies for the cyano substituent to prevent side reactions. Post-synthesis, purity is assessed using HPLC (>97% purity threshold) and GC-MS for volatile impurities. Structural confirmation requires NMR to verify boronic acid integrity and NMR to confirm the cyano group’s position. FT-IR can also detect boronate ester formation during purification .

Q. How does the presence of the cyano group in this compound influence its reactivity in cross-coupling reactions compared to non-cyanated analogs?

- Methodological Answer : The electron-withdrawing cyano group reduces electron density at the pyrazine ring, enhancing oxidative addition efficiency in palladium-catalyzed reactions. However, steric hindrance near the boronic acid group may slow transmetallation. Comparative studies using Hammett parameters or kinetic profiling (e.g., monitoring reaction progress via NMR with fluorinated coupling partners) can quantify these effects .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Storage under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., THF or DMF) minimizes hydrolysis. Periodic stability testing via NMR detects boronic acid degradation to boroxines. Lyophilization is avoided due to the risk of cyanohydrin formation in the presence of residual moisture .

Advanced Research Questions

Q. How can this compound be functionalized for use in boronate affinity chromatography, and what challenges arise from its heteroaromatic backbone?

- Methodological Answer : Immobilization on silica or polymer supports requires covalent linkage via the boronic acid group (e.g., using epoxide-functionalized matrices). Challenges include reduced binding capacity due to steric constraints from the pyrazine ring. Competitive elution studies with sorbitol or fructose (diol competitors) optimize selectivity for glycoprotein isolation. X-ray photoelectron spectroscopy (XPS) confirms successful surface functionalization .

Q. What strategies can resolve contradictory data regarding the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Contradictions often arise from pH-dependent boronate ester equilibria. Systematic stability assays under controlled pH (4.5–8.5) and ionic strength, monitored via UV-Vis spectroscopy (e.g., shift in upon hydrolysis), clarify degradation pathways. Computational modeling (DFT) predicts protonation states affecting boronic acid reactivity, while LC-MS identifies hydrolyzed byproducts .

Q. How can computational modeling (e.g., DFT calculations) predict and explain unexpected regioselectivity patterns observed in the Suzuki-Miyaura reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify steric/electronic barriers at specific ring positions. For example, cyano groups may direct coupling to the less hindered C-3 position via electrostatic potential maps. Validation involves synthesizing regioselectivity probes (e.g., halogenated pyrazines) and comparing experimental outcomes with computational predictions .

Q. What role does this compound play in designing self-healing hydrogels, and how do competing diol-binding affinities affect material performance?

- Methodological Answer : The compound acts as a dynamic crosslinker in poly(vinyl alcohol) hydrogels via boronate-diol ester formation. Rheological studies (e.g., strain recovery tests) quantify self-healing efficiency. Competing diols (e.g., glucose) reduce crosslink density, monitored via swelling ratio measurements. Fluorescent tagging of the boronic acid moiety visualizes network reorganization using confocal microscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Variability often stems from ligand-accelerated catalysis effects. Controlled studies using chiral ligands (e.g., BINOL derivatives) under standardized conditions (solvent, temperature, substrate ratio) isolate boronic acid contributions. Enantiomeric excess (ee) is measured via chiral HPLC, while kinetic isotopic effects (KIEs) differentiate rate-limiting steps .

Q. Why do fluorescence-based sensing applications of this compound show inconsistent selectivity for catecholamines versus saccharides?

- Methodological Answer : Competitive binding assays with structurally analogous analytes (e.g., dopamine vs. glucose) identify interference from secondary hydroxyl groups. Fluorescence quenching studies (Stern-Volmer plots) quantify binding constants (). Modifying the pyrazine backbone with electron-donating groups (e.g., methyl) tunes selectivity by altering boronic acid Lewis acidity .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.